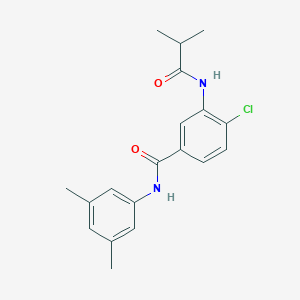![molecular formula C18H12ClFN2O3 B309171 N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B309171.png)
N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide is a synthetic organic compound with a complex structure that includes a furan ring, a chloro-substituted phenyl group, and a fluoroanilino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the core furan ring. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloro-substituted phenyl group is then introduced through electrophilic aromatic substitution reactions. The final step involves the coupling of the fluoroanilino carbonyl group to the phenyl ring, which can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols or amines.
Scientific Research Applications
N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-2-furamide: Similar structure but with a methoxy group instead of a fluoro group.
N-{2-chloro-5-[(4-chloroanilino)carbonyl]phenyl}-2-furamide: Similar structure but with a chloro group instead of a fluoro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12ClFN2O3 |
|---|---|
Molecular Weight |
358.7 g/mol |
IUPAC Name |
N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12ClFN2O3/c19-14-8-3-11(17(23)21-13-6-4-12(20)5-7-13)10-15(14)22-18(24)16-2-1-9-25-16/h1-10H,(H,21,23)(H,22,24) |
InChI Key |
AZCAGYVSYRAZIE-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)

![Ethyl 3-methoxy-4-[(methylsulfonyl)oxy]benzoate](/img/structure/B309094.png)
![Propyl 4-[(2-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309095.png)
![Ethyl 4-chloro-3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B309100.png)
![N-(4-chlorophenyl)-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B309101.png)





![Methyl 4-[(4-ethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309111.png)
